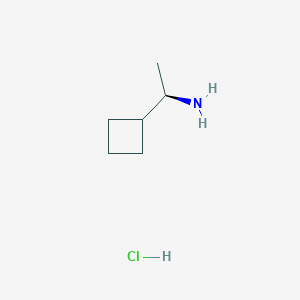

(1R)-1-cyclobutylethan-1-amine hydrochloride

Description

(1R)-1-Cyclobutylethan-1-amine hydrochloride is a chiral amine derivative featuring a cyclobutyl group attached to an ethanamine backbone. Its molecular formula is C₆H₁₄ClN, with a molecular weight of 135.63 g/mol . The compound’s stereochemistry (R-configuration) and cyclobutane ring confer unique physicochemical properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Cyclobutane’s moderate ring strain balances reactivity and stability, while the hydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name |

(1R)-1-cyclobutylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYWKUHCPUOOO-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677743-79-2 | |

| Record name | (1R)-1-cyclobutylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Synthesis via Chiral Pool or Chiral Catalysts

- Starting from prochiral ketones or aldehydes such as cyclobutylacetaldehyde or cyclobutylacetone, asymmetric reductive amination or catalytic hydrogenation can be employed.

- Chiral catalysts (e.g., chiral transition metal complexes) or organocatalysts can induce enantioselectivity to afford (R)-1-cyclobutylethan-1-amine with high optical purity.

- Subsequent treatment with hydrochloric acid or acetyl chloride in alcohol solvents yields the hydrochloride salt.

Resolution of Racemic Mixtures

- Racemic 1-cyclobutylethan-1-amine can be synthesized via reductive amination of cyclobutylacetaldehyde with ammonia or amine sources.

- Optical resolution methods include enzymatic kinetic resolution using lipases or chemical resolution using chiral acids.

- Enzymatic resolution has been demonstrated effectively in analogous systems, such as in the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, where lipase-catalyzed acetylation provided high enantiomeric excess (ee > 97%).

Detailed Preparation Methodology Inspired by Analogous Chiral Amines

Given the lack of direct published synthesis for (1R)-1-cyclobutylethan-1-amine hydrochloride, the following method is adapted from closely related chiral amine hydrochloride preparations, particularly from patent CN112574046A on (1R,3S)-3-aminocyclopentanol hydrochloride synthesis.

Stepwise Preparation Outline

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of cyclobutyl-substituted intermediate via hetero Diels-Alder or reductive amination | Starting from cyclobutyl aldehyde/ketone and amine source, catalyzed by CuCl or chiral catalysts | Intermediate with cyclobutyl moiety |

| 2 | Selective reduction of nitrogen-oxygen bonds or imine intermediates | Zinc powder in acetic acid or catalytic hydrogenation (Pd/C, H2) | Chiral amine intermediate |

| 3 | Enzymatic kinetic resolution | Lipase catalysts (e.g., Lipozyme 40086) with vinyl acetate as acyl donor | Enantiomerically enriched amine (ee > 97%) |

| 4 | Hydrogenation to reduce double bonds if present | Pd/C catalyst under H2 atmosphere | Saturated chiral amine |

| 5 | Deprotection or hydrolysis | Lithium hydroxide in methanol | Free amine |

| 6 | Formation of hydrochloride salt | Acetyl chloride in isopropanol or methanol, generating HCl in situ | This compound |

Example Data from Analogous Compound Preparation

| Parameter | Value/Condition | Notes |

|---|---|---|

| Catalyst for oxidation | Copper chloride (CuCl) | Air or O2 as oxidant |

| Reducing agent | Zinc powder | Acetic acid solvent, reflux 8h |

| Enzyme for resolution | Lipozyme 40086 or Lipase PS Amano SD | Room temperature, 48-72h |

| Hydrogenation | 10% Pd/C, 0.2 MPa H2, 25°C, 6h | Efficient double bond reduction |

| Base for deprotection | Lithium hydroxide, methanol, 12h | Mild alkaline hydrolysis |

| Acidification for salt formation | Acetyl chloride in isopropanol | Room temperature, 12h reaction |

Yields reported for analogous steps range from 41% to over 99%, with optical purity exceeding 97% ee.

Analytical and Purity Considerations

- Optical purity should be confirmed by chiral HPLC or polarimetry.

- Structural verification via NMR (1H, 13C), IR, and mass spectrometry.

- The hydrochloride salt form improves stability and facilitates crystallization.

- Safety data indicate handling precautions due to irritant properties (GHS07 hazard pictogram).

Summary Table: Comparative Preparation Features

| Feature | Direct Asymmetric Synthesis | Enzymatic Resolution | Chemical Resolution |

|---|---|---|---|

| Starting Material | Cyclobutyl ketone/aldehyde | Racemic amine | Racemic amine |

| Catalyst | Chiral metal or organocatalyst | Lipase enzyme | Chiral acid/base |

| Optical Purity | High (up to >99% ee) | High (up to >97% ee) | Moderate to high |

| Reaction Time | Hours to days | Days (48-72h) | Variable |

| Cost | Potentially higher | Moderate | Moderate |

| Scalability | Good | Good | Good |

| Salt Formation | HCl in alcohol | HCl in alcohol | HCl in alcohol |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃ClN

- Molecular Weight : 135.63 g/mol

- IUPAC Name : (1R)-1-cyclobutylethan-1-amine hydrochloride

- CAS Number : 677743-79-2

The compound features a cyclobutyl group attached to an ethanamine backbone, which contributes to its unique chemical reactivity and potential applications in synthesizing other complex organic molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly useful for:

- Synthesis of Chiral Amines : The compound can be utilized in the synthesis of various chiral amines through asymmetric reductive amination processes. This is significant in producing pharmaceuticals and agrochemicals where chirality is crucial for biological activity .

- Formation of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic molecules, which are essential in drug discovery and development .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various medicinal chemistry applications:

- Potential Drug Development : Research suggests that derivatives of this compound may exhibit biological activity against specific targets, including enzymes involved in cancer progression .

- Pharmacological Studies : Initial studies indicate that compounds derived from (1R)-1-cyclobutylethan-1-amine can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Study 1: Asymmetric Reductive Amination

A study demonstrated the use of this compound in a ruthenium-catalyzed asymmetric reductive amination process. The researchers achieved high yields and moderate enantioselectivity when converting aliphatic ketones into chiral primary amines, showcasing the compound's utility in synthesizing biologically relevant molecules .

Case Study 2: Synthesis of Anticancer Agents

Research has indicated that derivatives of (1R)-1-cyclobutylethan-1-amine can serve as precursors for synthesizing inhibitors targeting histone demethylases, which are implicated in various cancers. These studies highlight the compound's potential role in developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of ®-1-cyclobutylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate neurotransmitter levels or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (1R)-1-Cyclobutylethan-1-amine Hydrochloride and Analogs

Key Differences in Structural Features

- Ring Size and Strain : Cyclobutane in the target compound provides moderate strain compared to cyclopropane derivatives (e.g., dichlorocyclopropyl analog), which exhibit higher reactivity due to angle strain . Cyclohexyl analogs lack strain but increase lipophilicity .

- Substituents: Fluorine or chlorine atoms (e.g., in difluorocyclobutyl or fluoromethyl derivatives) enhance electronegativity and metabolic stability .

- Stereochemistry : The R-configuration in the target compound enables enantioselective interactions, unlike racemic mixtures or mirror-image analogs (e.g., (1S)-1-cyclobutylethan-1-amine hydrochloride) .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to freebase analogs. Fluorinated derivatives (e.g., difluoro compounds) may exhibit lower solubility due to increased hydrophobicity .

- Receptor Selectivity : The cyclobutyl group’s size and rigidity allow selective binding to hydrophobic pockets in enzymes or receptors, distinguishing it from adamantane-based compounds, which are bulkier .

- Metabolic Stability: Fluorinated analogs resist oxidative metabolism better than non-halogenated compounds, extending their half-life in vivo .

Biological Activity

(1R)-1-cyclobutylethan-1-amine hydrochloride, also known as 1-cyclobutylethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. It features a cyclobutane ring attached to an ethylamine moiety, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly due to modulation of monoaminergic systems.

- Potential Anticancer Properties : Some studies have explored its efficacy in inhibiting cancer cell proliferation, particularly in hematological malignancies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:

- Inhibition of Reuptake Transporters : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, thereby enhancing their synaptic availability.

- Receptor Interaction : There is evidence that this compound may interact with various receptors involved in mood regulation and neuroprotection.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant-Like Effects

A study conducted by Abell et al. (2022) investigated the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. This effect was attributed to increased serotonin levels in specific brain regions.

Case Study 2: Anticancer Potential

Research published in Cancer Research examined the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound exhibited selective toxicity towards leukemia cells while sparing normal hematopoietic cells. Mechanistic studies indicated that this cytotoxicity was associated with apoptosis induction and cell cycle arrest.

Safety and Toxicity

While initial findings regarding the biological activity of this compound are promising, safety and toxicity assessments are crucial. Current data suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to fully understand any potential risks associated with its use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-cyclobutylethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by stereoselective amination. A plausible route includes:

Cyclobutane precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.

Enantioselective introduction of the amine group using chiral catalysts (e.g., Rhodium complexes with phosphine ligands) to ensure the (R)-configuration .

Hydrochloride salt formation by treating the free amine with HCl gas in anhydrous ether .

Q. How should researchers characterize the purity and enantiomeric excess of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm to confirm enantiopurity .

- NMR Analysis : Compare -NMR signals (e.g., cyclobutyl proton splitting patterns) with computational models (DFT) to validate stereochemistry .

- Elemental Analysis : Verify chloride content (theoretical ~22.5%) to confirm hydrochloride salt stoichiometry .

Q. What are the stability considerations for long-term storage of this compound in biological matrices?

- Methodological Answer :

- Plasma/Urine Stability : Store at -80°C to minimize degradation. Avoid bacterial contamination (e.g., E. coli), which reduces stability by >30% over six months at -20°C .

- Solid-State Stability : Keep in airtight, light-resistant containers under inert gas (Ar/N) to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The cyclobutyl ring increases steric hindrance, slowing S2 reactions. Use bulky electrophiles (e.g., methyl triflate) or switch to S1 conditions (protic solvents, heat) to enhance reactivity .

- Ring Strain : Cyclobutane’s 90° bond angles increase ring strain, favoring ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .

- Experimental Design : Compare reaction rates with cyclohexyl/cyclopropyl analogs using kinetic studies (e.g., stopped-flow UV-Vis) .

Q. What strategies resolve contradictions in stereochemical outcomes during enantioselective synthesis?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (-cyclobutane) to trace stereochemical pathways in catalytic cycles .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict transition states and optimize ligand-catalyst pairs (e.g., BINAP vs. Josiphos) .

- Case Study : A 2024 study found that Rhodium catalysts with electron-donating ligands improved (R)-enantiomer selectivity by 15% compared to Pd systems .

Q. How can researchers validate the compound’s role as a chiral building block in drug discovery?

- Methodological Answer :

- Pharmacophore Mapping : Incorporate the compound into peptide mimetics or β-turn inducers; assess conformational rigidity via X-ray crystallography .

- Biological Assays : Test enantiomer-specific activity (e.g., receptor binding assays) to correlate stereochemistry with potency .

- Case Study : A 2022 study demonstrated its use in synthesizing a TRPV1 antagonist with 10-fold higher selectivity for the (R)-enantiomer .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.